(5E)-3-(2-fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(2-fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2-fluorobenzylamine with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then cyclized to form the imidazolidine-2,4-dione ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidine ring can be reduced to form an imidazolidine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules provide insights into cellular processes and mechanisms.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(2-chlorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione
- (5E)-3-(2-bromobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione
- (5E)-3-(2-methylbenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione
Uniqueness
The presence of the fluorine atom in (5E)-3-(2-fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)imidazolidine-2,4-dione imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes the compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C19H17FN2O5 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17FN2O5/c1-26-15-8-11(9-16(27-2)17(15)23)7-14-18(24)22(19(25)21-14)10-12-5-3-4-6-13(12)20/h3-9,23H,10H2,1-2H3,(H,21,25)/b14-7+ |
InChI Key |
UKBDQQKMMLENGP-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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